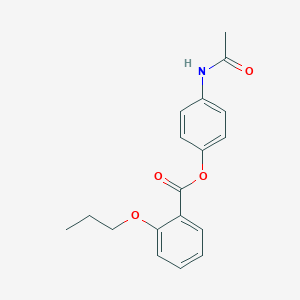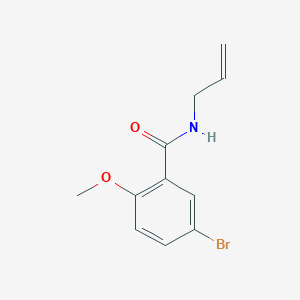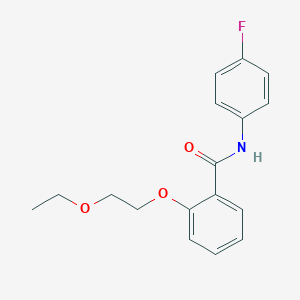![molecular formula C15H15N3O2 B268705 3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
3-[(anilinocarbonyl)amino]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(anilinocarbonyl)amino]-N-methylbenzamide, also known as AG-490, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a tyrosine kinase inhibitor that selectively targets the JAK2 kinase, which plays a crucial role in the signaling pathway of cytokines and growth factors.
作用机制
3-[(anilinocarbonyl)amino]-N-methylbenzamide selectively targets the JAK2 kinase, which plays a crucial role in the signaling pathway of cytokines and growth factors. By inhibiting JAK2, this compound can block the activation of downstream signaling pathways, which can lead to the inhibition of cell growth and proliferation. This mechanism of action makes this compound a promising candidate for the treatment of various diseases, including cancer and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce the production of cytokines, which are involved in the immune response. In addition, this compound has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
实验室实验的优点和局限性
3-[(anilinocarbonyl)amino]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has shown promising results in various scientific research applications. However, there are also limitations to the use of this compound in lab experiments. It can have off-target effects, which can lead to unwanted side effects. In addition, the optimal concentration and duration of treatment may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of 3-[(anilinocarbonyl)amino]-N-methylbenzamide. One possible direction is to study its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases and neurodegenerative diseases. Furthermore, the development of more selective JAK2 inhibitors could lead to the discovery of new therapeutic targets and treatment options for various diseases.
科学研究应用
3-[(anilinocarbonyl)amino]-N-methylbenzamide has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and can reduce the production of cytokines, which are involved in the immune response. In addition, this compound has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
分子式 |
C15H15N3O2 |
|---|---|
分子量 |
269.3 g/mol |
IUPAC 名称 |
N-methyl-3-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C15H15N3O2/c1-16-14(19)11-6-5-9-13(10-11)18-15(20)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,19)(H2,17,18,20) |
InChI 键 |
BABICGIZIXJFRE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
规范 SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)


![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)

![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)

![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)

